1-Benzhydrylazetidin-3-amine dihydrochloride 1-Benzhydrylazetidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 102065-90-7
VCID: VC0009227
InChI: InChI=1S/C16H18N2.2ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10,15-16H,11-12,17H2;2*1H
SMILES: C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl.Cl
Molecular Formula: C16H20Cl2N2
Molecular Weight: 311.2 g/mol

1-Benzhydrylazetidin-3-amine dihydrochloride

CAS No.: 102065-90-7

VCID: VC0009227

Molecular Formula: C16H20Cl2N2

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

1-Benzhydrylazetidin-3-amine dihydrochloride - 102065-90-7

Description

1-Benzhydrylazetidin-3-amine dihydrochloride is a chemical compound with the CAS No. 221095-77-8 . The broader family of azetidine derivatives, including N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide, has potential uses in treating or preventing various conditions such as psychoses, anxiety disorders, depression, and neurodegenerative diseases . These compounds may also be relevant in addressing cognitive disorders, head injuries, and other neurological and immunological diseases, as well as in treating metabolic syndrome and visceral obesity .

3-Amino-azetidine, from which 1-Benzhydrylazetidin-3-amine dihydrochloride is derived, can be isolated as a volatile free base from its salts and chemically characterized . Intermediates like 3-aminoazetidine are valuable in synthesizing derivatives modified at the primary amine . Research Assistants in chemistry or pharmacology may find this and similar compounds useful. A similar compound, N-(4-tert-butylphenyl)-2-[[2-[(1-methylpiperidin-4-yl)methoxy]pyridin-4-yl]methylamino]pyridine-3-carboxamide, also demonstrates the diverse applications of substituted alkylamine derivatives in prophylaxis and treatment .

CAS No. 102065-90-7
Product Name 1-Benzhydrylazetidin-3-amine dihydrochloride
Molecular Formula C16H20Cl2N2
Molecular Weight 311.2 g/mol
IUPAC Name 1-benzhydrylazetidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C16H18N2.2ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10,15-16H,11-12,17H2;2*1H
Standard InChIKey QUKSFTRHZVIHCH-UHFFFAOYSA-N
SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl.Cl
Canonical SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl.Cl
PubChem Compound 13491918
Last Modified Sep 12 2023

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